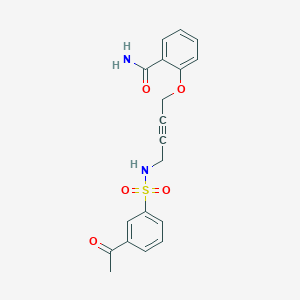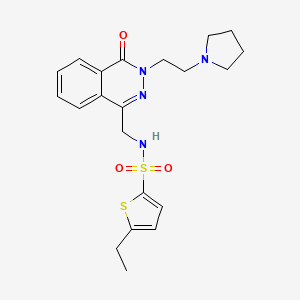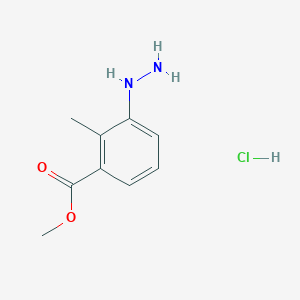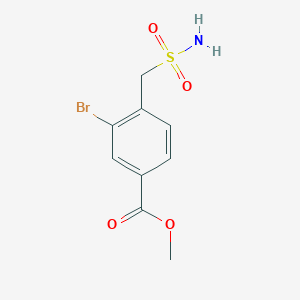
2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
Research has identified derivatives of N-(phenylsulfonyl)acetamide, closely related to 2-((4-(3-Acetylphenylsulfonamido)but-2-yn-1-yl)oxy)benzamide, as potential candidates for antimalarial and antiviral (including COVID-19) applications. A study highlighted the synthesis of sulfonamide derivatives that exhibited significant in vitro antimalarial activity and satisfactory ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These compounds, particularly those with quinoxaline moieties attached to the sulfonamide ring system, showed excellent antimalarial activity and selectivity. Moreover, molecular docking studies of these compounds revealed their potential to bind to key proteins associated with the SARS-CoV-2 virus, suggesting a possible therapeutic role against COVID-19 (Fahim & Ismael, 2021).
Chemotherapeutic Applications
Another study focused on novel benzenesulfonamide derivatives demonstrated their effectiveness as chemotherapeutic agents. These compounds showed excellent in vitro antitumor activity against cancer cell lines such as HepG2 and MCF-7. The study also investigated the potential interaction of one of the most effective compounds, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP), against a key enzyme, providing insights into its mechanism of action. The results indicate that sulfonamide derivatives could serve as a basis for developing new cancer treatments (Fahim & Shalaby, 2019).
Prodrug Development for Enhanced Drug Delivery
Research into prodrug forms of sulfonamide groups has unveiled N-acyl derivatives of N-methylsulfonamides as potential prodrugs. These compounds are designed to improve the solubility and lipophilicity of drugs, enhancing their therapeutic efficacy. The study focused on various N-acyl derivatives, examining their stability, hydrolysis kinetics, and enzymatic conversion back to the parent sulfonamide. This approach could significantly improve the delivery and efficacy of sulfonamide-containing drugs (Larsen, Bundgaard, & Lee, 1988).
Antiarrhythmic and Antimicrobial Properties
Further studies have explored the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides for their potential in treating arrhythmias and microbial infections. These compounds have shown potency comparable to existing treatments in vitro, suggesting a new class of selective agents for managing arrhythmic disorders and bacterial infections. Such research underscores the versatility of sulfonamide derivatives in developing treatments for a wide range of conditions (Morgan et al., 1990).
Propiedades
IUPAC Name |
2-[4-[(3-acetylphenyl)sulfonylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-14(22)15-7-6-8-16(13-15)27(24,25)21-11-4-5-12-26-18-10-3-2-9-17(18)19(20)23/h2-3,6-10,13,21H,11-12H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSWGXDLCCTKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2905067.png)
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905068.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)


![3-(7-chloro-5-oxo-1-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2905076.png)
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)


![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
